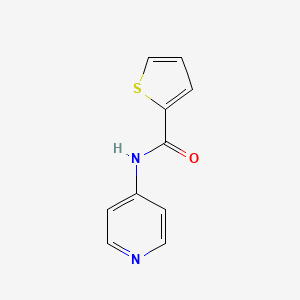

![molecular formula C10H11F6N3O3 B5516537 ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5516537.png)

ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a carbamate derivative with multiple fluorine substitutions. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals . The presence of trifluoroethyl groups and a 5-methyl-3-isoxazolyl group suggests that this compound could have unique properties and potential applications.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, carbamates in general can undergo a variety of reactions. They can be hydrolyzed to produce amines and carbon dioxide, and they can also participate in reactions with nucleophiles .Wissenschaftliche Forschungsanwendungen

Carcinogenicity and Contamination in Alcoholic Beverages

Ethyl carbamate, a frequent contaminant of fermented foods and beverages, has been reassessed for its carcinogenicity. The International Agency for Research on Cancer (IARC) convened a meeting to discuss this issue, reflecting the substance's significance in public health and food safety (Baan et al., 2007).

Biological Activity in Antineoplastic and Antifilarial Agents

Ethyl carbamate derivatives have demonstrated significant growth inhibition in L1210 cells, indicating potential as antineoplastic agents. These compounds also showed promising antifilarial activity, underscoring their therapeutic potential in treating parasitic infections (Ram et al., 1992).

Role in Molluscicidal Properties

Studies have identified the application of ethyl carbamate in the control of molluscs, particularly as a means to manage schistosomiasis, a disease caused by parasitic worms (El-Bayouki & Basyouni, 1988).

Industrial Applications in Corrosion Inhibition

In the industrial sector, ethyl carbamate derivatives have been used as corrosion inhibitors, demonstrating high efficiency in protecting mild steel in industrial processes. This application is significant in materials science and industrial maintenance (Dohare et al., 2017).

Anticancer Agent Research

The chiral isomers of ethyl carbamate have been investigated for their antitumor activity. The differentiation in potency between the isomers indicates the compound's relevance in oncological research and drug development (Temple & Rener, 1989).

Synthesis of Trifluoromethyl-Promoted Compounds

Ethyl carbamate has been utilized in the synthesis of various trifluoromethylated compounds, which have applications in agricultural chemistry as potential inhibitors of monocotyledonous plants (Wu et al., 2006).

Development of Trifluoromethyl Heterocycles

This compound has played a pivotal role in synthesizing a range of trifluoromethyl heterocycles, illustrating its versatility in organic chemistry and pharmaceutical research (Honey et al., 2012).

Environmental and Food Safety Implications

Ethyl carbamate's emergence as a food and environmental toxicant has been a subject of study, particularly its carcinogenic potential and presence in fermented food products. This research is crucial for understanding and mitigating the health risks associated with food contaminants (Gowd et al., 2018).

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethyl N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F6N3O3/c1-3-21-7(20)18-8(9(11,12)13,10(14,15)16)17-6-4-5(2)22-19-6/h4H,3H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOVXPVYIRPJEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NOC(=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F6N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

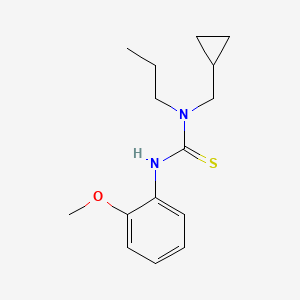

![N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5516455.png)

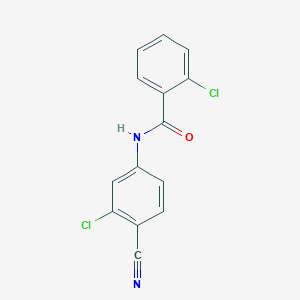

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5516484.png)

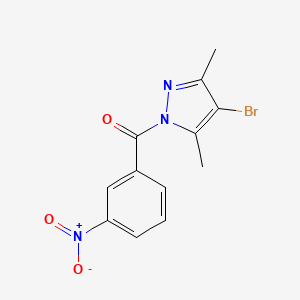

![S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5516498.png)

![ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5516504.png)

![vinyl {[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate](/img/structure/B5516522.png)

![2-(1H-benzimidazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5516548.png)

![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)

![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)

![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)